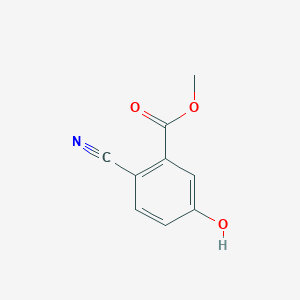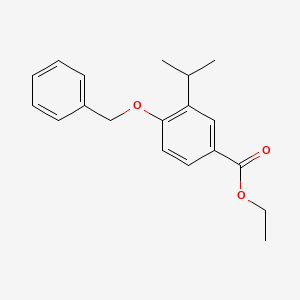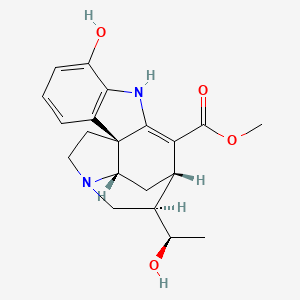
19-Epi-scholaricine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19-Epi-scholaricine typically involves the extraction of alkaloids from the leaves of Alstonia scholaris. The leaves are collected and dried, followed by extraction using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves are harvested in bulk, dried, and then processed using industrial-scale solvent extraction methods. The crude extract is purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
19-Epi-scholaricine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
19-Epi-scholaricine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of indole alkaloids and their chemical properties.
Biology: It has been studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: this compound has shown potential in the treatment of respiratory disorders, fibrosis, and inflammation.
Mecanismo De Acción
19-Epi-scholaricine exerts its effects primarily through the modulation of oxidative stress and inflammation. It downregulates the expression of collagen fibrosis and increases the activity of superoxide dismutase (SOD), an enzyme that helps in the detoxification of reactive oxygen species. This mechanism is crucial in reducing oxidative damage and inflammation in various tissues .
Comparación Con Compuestos Similares
Similar Compounds
Scholaricine: Another indole alkaloid from Alstonia scholaris with similar bioactive properties.
Vallesamine: An indole alkaloid with antiviral and anti-inflammatory activities.
Picrinine: Known for its anti-inflammatory and analgesic properties.
Uniqueness
19-Epi-scholaricine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to modulate oxidative stress and inflammation makes it particularly valuable in the treatment of respiratory and fibrotic disorders .
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1 |
Clave InChI |
GNCUCBQZLQLSOF-XKEDNIFDSA-N |
SMILES isomérico |
C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
SMILES canónico |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



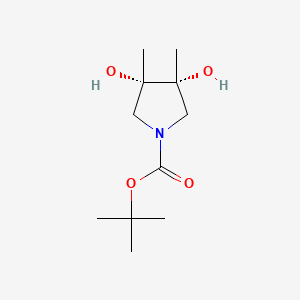

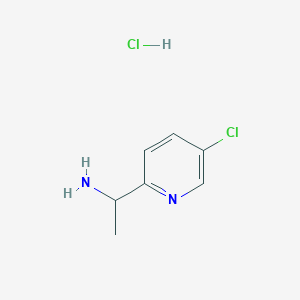
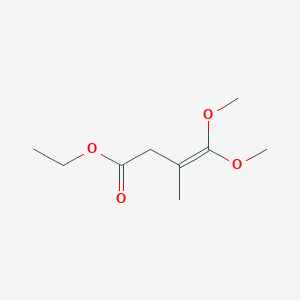
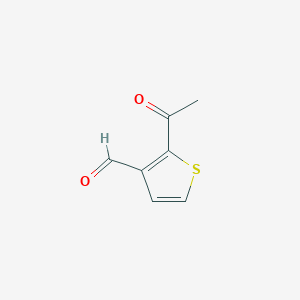

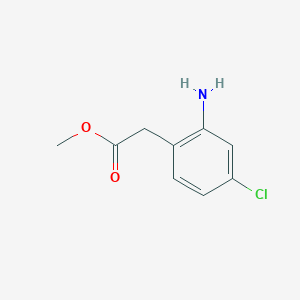
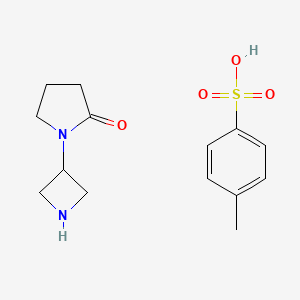
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
